Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate
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Overview
Description
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate is an organic compound with the molecular formula C16H15BrO3 It is a derivative of phenyl acetate and contains a bromobenzyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate typically involves the reaction of 2-bromobenzyl alcohol with 4-hydroxyphenylacetic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromobenzaldehyde or 2-bromobenzoic acid.
Reduction: Formation of 2-(4-((2-bromobenzyl)oxy)phenyl)methanol.
Substitution: Formation of 2-(4-((2-aminobenzyl)oxy)phenyl)acetate or 2-(4-((2-thiobenzyl)oxy)phenyl)acetate.
Scientific Research Applications
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzyl)oxybenzaldehyde
- 2-(4-Bromobenzyl)oxybenzoic acid
- 2-(4-Bromobenzyl)oxyphenylmethanol
Uniqueness
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate is unique due to its specific ester linkage and the presence of both bromobenzyl and phenylacetate moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15BrO3 |
---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 2-[4-[(2-bromophenyl)methoxy]phenyl]acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-16(18)10-12-6-8-14(9-7-12)20-11-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3 |
InChI Key |
ZZHVPZIFUBVADW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2Br |
Origin of Product |
United States |
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